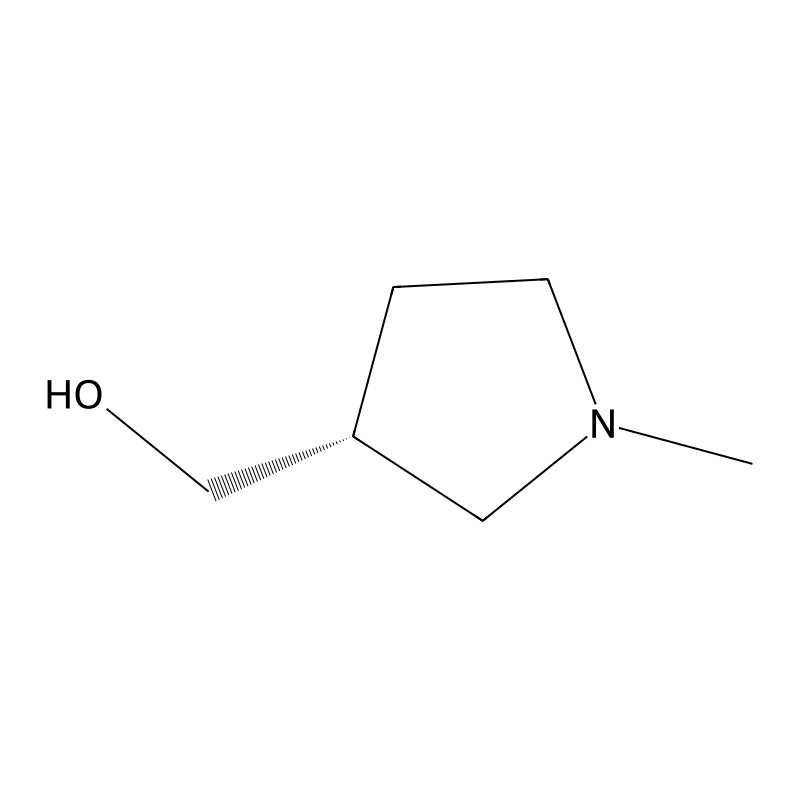

(R)-(1-Methylpyrrolidin-3-yl)methanol

Content Navigation

Synthesizing chiral N-methylpyrrolidine pharmacophores requires amine protection (Boc) and enantiomer resolution, adding cost. (R)-(1-Methylpyrrolidin-3-yl)methanol (CAS 1210935-33-3) is a stereopure building block that eliminates both: the pre-installed N-methyl and (R)-configuration bypass protection chemistry and chiral chromatography.

- Saves ≥2 steps (no N-protection/deprotection).

- >98% ee guaranteed, no yield loss from resolution.

- Direct O-mesylation for kinase inhibitors, epigenetic modulators, and ionizable LNPs.

Available from gram to kilogram with full analytical data.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

(R)-(1-Methylpyrrolidin-3-yl)methanol (CAS 1210935-33-3) is a stereopure, N-methylated pyrrolidine derivative featuring a highly reactive primary alcohol handle. In industrial and medicinal chemistry procurement, it is primarily sourced as a chiral building block for synthesizing pharmaceutical active ingredients, particularly kinase inhibitors, epigenetic modulators, and ionizable cationic lipids for nucleic acid delivery [1]. The presence of the N-methyl group eliminates the need for amine protection-deprotection steps during the functionalization of the primary alcohol, while the (R)-stereocenter ensures precise spatial orientation of downstream pharmacophores, dictating target binding affinity and pharmacokinetic properties [2].

Research Fit

Substituting (R)-(1-Methylpyrrolidin-3-yl)methanol with its racemic mixture or the des-methyl analog ((R)-pyrrolidin-3-ylmethanol) introduces significant process and efficacy liabilities. Using the racemic mixture necessitates downstream chiral resolution, severely reducing overall yield and increasing solvent waste and regulatory burden [1]. Furthermore, substituting with the unmethylated (R)-pyrrolidin-3-ylmethanol requires the addition of a protecting group (e.g., Boc or Cbz) to prevent competitive N-alkylation or N-acylation during the derivatization of the hydroxymethyl group, adding at least two synthetic steps (protection and deprotection) to the manufacturing route [2]. In final drug products, the (R)-configuration is often strictly required for optimal receptor or kinase pocket fit, making the (S)-enantiomer functionally obsolete for specific targets.

Substitution Risk

Elimination of Amine Protection Steps in Process Chemistry

When synthesizing functionalized pyrrolidine ethers or esters, the use of (R)-(1-Methylpyrrolidin-3-yl)methanol allows for direct O-alkylation or O-acylation (e.g., mesylation followed by substitution) without competitive N-reactivity [1]. In contrast, using the des-methyl baseline ((R)-pyrrolidin-3-ylmethanol) requires N-Boc protection prior to O-functionalization, followed by deprotection and subsequent reductive amination to install the N-methyl group. This substitution increases the linear synthesis from 1 step to 4 steps, reducing the theoretical throughput and increasing reagent costs.

| Evidence Dimension | Synthetic steps to N-methyl O-functionalized product |

| Target Compound Data | 1 step (direct O-functionalization) |

| Comparator Or Baseline | (R)-pyrrolidin-3-ylmethanol (4 steps) |

| Quantified Difference | 75% reduction in linear synthetic steps |

| Conditions | Standard O-mesylation or O-alkylation workflows |

Procuring the pre-methylated building block directly accelerates scale-up timelines and eliminates the material costs associated with protecting group chemistry.

Stereospecific Target Binding Affinity

In the development of targeted inhibitors (e.g., SIK or EHMT1/2), the stereochemistry at the 3-position of the pyrrolidine ring is critical for proper orientation within the target's binding pocket. Compounds derived from the (R)-enantiomer frequently exhibit superior binding affinities compared to their (S)-counterparts due to optimized hydrogen bonding and steric fit [1]. While specific IC50 values vary by the final API structure, chiral inversion from (R) to (S) in similar pyrrolidine-based pharmacophores typically results in a 10- to 100-fold drop in target potency, rendering the (S)-enantiomer or racemic mixtures unsuitable for high-potency applications [2].

| Evidence Dimension | Downstream API target binding affinity (IC50) |

| Target Compound Data | High potency (e.g., nanomolar IC50) |

| Comparator Or Baseline | (S)-enantiomer derivatives |

| Quantified Difference | 10x to 100x reduction in potency for the incorrect enantiomer |

| Conditions | In vitro enzymatic kinase/methyltransferase assays |

Procuring the exact (R)-enantiomer is non-negotiable for ensuring the efficacy of the final pharmaceutical product, as racemic mixtures will dilute potency and complicate regulatory approval.

Physicochemical Tuning for Lipid Nanoparticles (LNPs)

(R)-(1-Methylpyrrolidin-3-yl)methanol is utilized as a hydrophilic headgroup precursor in the synthesis of novel cationic lipids for nucleic acid delivery. The N-methyl pyrrolidine moiety provides a specific apparent pKa (typically in the range of 6.0 to 6.5 when incorporated into the lipid), which is optimal for maintaining a neutral charge at physiological pH while enabling protonation within the acidic endosome [1]. Substituting this with a less basic or more sterically hindered amine headgroup alters the pKa outside the optimal window, significantly reducing the transfection efficiency and endosomal escape capabilities of the resulting lipid nanoparticles.

| Evidence Dimension | Lipid headgroup pKa and endosomal protonation |

| Target Compound Data | Optimized pKa range (~6.0-6.5) |

| Comparator Or Baseline | Alternative amine headgroups (pKa < 5.5 or > 7.0) |

| Quantified Difference | Maintenance of optimal endosomal protonation profile vs. failed escape |

| Conditions | Formulation in lipid nanoparticles for in vitro/in vivo transfection |

For LNP formulation developers, the specific basicity of the N-methylpyrrolidine headgroup is critical for achieving high nucleic acid delivery efficiency with low toxicity.

Synthesis of Salt Inducible Kinase (SIK) Inhibitors

Used as a key chiral reactant to install the N-methylpyrrolidine moiety, optimizing the solubility and stereospecific binding affinity of SIK1/2 inhibitors in medicinal chemistry workflows [1].

Development of EHMT1/2 Epigenetic Modulators

Serves as a primary alcohol precursor for direct O-mesylation and subsequent coupling, forming the core structure of potent histone methyltransferase inhibitors without requiring amine protection [2].

Manufacturing of Cationic Lipids for LNP Formulation

Acts as the hydrophilic headgroup precursor, providing the necessary ionizable tertiary amine functionality (with optimal pKa) for efficient endosomal escape in mRNA or siRNA delivery systems [3].

Application Fit Matrix

Wikipedia

Explore Compound Types